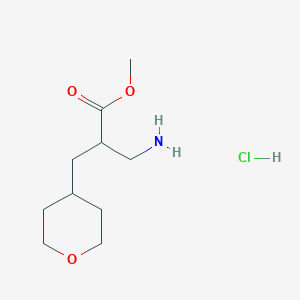

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(aminomethyl)-3-(oxan-4-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3.ClH/c1-13-10(12)9(7-11)6-8-2-4-14-5-3-8;/h8-9H,2-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDQXAITRXRSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCOCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308650-34-1 | |

| Record name | methyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation and Nucleophilic Substitution Approaches

The most common synthetic approach involves the nucleophilic substitution of a suitable precursor with an oxan-4-ylmethylamine derivative. The general pathway includes:

- Starting Material: A protected or activated form of a propanoic acid derivative, such as methyl 2-bromo-3-oxan-4-ylpropanoate or methyl 2-chloro-3-oxan-4-ylpropanoate.

- Reaction: Nucleophilic attack by oxan-4-ylmethylamine on the halogenated intermediate under basic conditions, facilitating substitution at the electrophilic carbon.

- Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate or sodium hydride to deprotonate the amine and enhance nucleophilicity.

Reductive Amination

An alternative route involves reductive amination:

Esterification and Functional Group Transformations

- Esterification: The carboxylic acid or acid derivative can be esterified using methanol and acid catalysts (e.g., sulfuric acid) to form methyl esters.

- Post-synthesis modifications: Hydrolysis or further functionalization can be performed to refine the compound's structure.

Industrial and Laboratory-Scale Methods

Large-Scale Synthesis

- Use of continuous flow reactors allows for controlled temperature and reaction time, improving yield and purity.

- Catalytic processes involving transition metals (e.g., palladium or copper catalysts) facilitate coupling reactions, especially in forming C-N bonds.

Purification Techniques

- Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) to isolate the product.

- High-performance liquid chromatography (HPLC) for achieving pharmaceutical-grade purity.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Methyl halide derivatives (e.g., methyl 2-bromo-3-oxan-4-ylpropanoate) | Oxan-4-ylmethylamine, base (K2CO3), polar aprotic solvent | High yield, straightforward | Requires halogenated intermediates |

| Reductive amination | Aldehydes/ketones + oxan-4-ylmethylamine | NaBH3CN or NaBH4, acid catalyst | Mild conditions, versatile | Possible over-reduction |

| Esterification | Carboxylic acids + methanol | Sulfuric acid catalyst | Efficient for ester formation | Needs subsequent hydrolysis for free acid |

Research Findings and Notes

- Patents : US patent US20210094954A1 describes a synthesis involving condensation and subsequent functionalization, emphasizing high-yield pathways suitable for industrial production.

- Literature Data : Synthesis methods reported in recent publications focus on nucleophilic substitution of halogenated intermediates with amino derivatives, optimized for purity and yield.

- Reaction Conditions : Typically performed at temperatures ranging from room temperature to 80°C, with reaction times varying from a few hours to overnight, depending on the method.

Additional Considerations

- Hydrochloride Salt Formation : Post-synthesis, the free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or ethyl acetate) to produce the hydrochloride salt, which enhances stability and solubility.

- Yield Optimization : Use of excess amine or coupling reagents, along with controlled temperature, can improve yields.

- Safety and Environmental Aspects : Reactions involving halogenated intermediates require careful handling and waste management due to potential toxicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxane ring provides stability and enhances the compound’s ability to interact with various enzymes and receptors.

Comparison with Similar Compounds

Substituent Group Analysis

Physicochemical and Hazard Profiles

Solubility and Stability

- The oxan-4-ylmethyl group in the target compound enhances solubility in polar solvents compared to purely aliphatic substituents (e.g., cyclopropylmethyl) due to the oxygen atom in the tetrahydropyran ring .

- The pyrazole derivative (CAS: 1305712-50-8) may exhibit lower thermal stability due to its aromatic heterocycle, though data on melting/boiling points are unavailable .

Hazard Comparison The target compound’s hazards (H315, H319, H335) are comparable to other hydrochlorides in this class, though the 4-chlorophenyl variant (CAS: 1001180-63-7) lacks explicit hazard data despite higher chlorine content .

Biological Activity

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features, including an oxane ring and an amino group. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₁₀H₂₀ClNO₃

- Molecular Weight : 237.72 g/mol

- Structure : The compound features an oxan-4-ylmethyl group along with an amino group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Enzyme Interaction : The compound shows potential in modulating enzyme activity, which can be pivotal in drug design and therapeutic applications.

- Receptor Binding : Its structural features allow it to interact with specific receptors, potentially leading to various physiological effects.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-2-hydroxypropanoate hydrochloride | Hydroxyl group instead of oxane | Potentially different biological activity |

| Methyl 2-amino-3-methylbutanoate hydrochloride | Branched chain structure | Different steric effects on reactivity |

| Ethyl 3-amino-2-(oxan-4-ylmethyl)propanoate | Ethyl group instead of methyl | Varying solubility and reactivity |

This compound's oxane ring structure may impart distinct properties compared to these similar compounds, potentially enhancing its biological activity and utility in research.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Testing : Initial assays have shown promising results against specific bacterial strains, warranting further exploration into its mechanism and efficacy as an antimicrobial agent.

- Fluorescence-Based Assays : The compound's derivatives have been tested in bioassays, demonstrating their utility in studying molecular interactions within biological systems.

- In Vitro Anticancer Activity : Although direct studies on this compound are scarce, similar structures have been evaluated for their anticancer potential against various cell lines, suggesting that this compound may also exhibit such properties .

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride?

The synthesis typically involves multi-step reactions starting with functionalized oxane derivatives. For example, a common approach includes:

- Step 1 : Reacting oxan-4-ylmethanol with a protected amino acid ester to form the oxane-methylpropanoate backbone.

- Step 2 : Deprotection of the amino group followed by hydrochlorination to yield the final compound.

A literature-based method recrystallizes intermediates from chloroform-methanol mixtures to obtain high-purity crystals for structural validation . Contamination risks during synthesis necessitate rigorous purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the oxane ring and propanoate group .

- NMR spectroscopy : ¹H and ¹³C NMR validate the presence of the oxan-4-ylmethyl group (δ ~1.5–3.5 ppm for methylene protons) and the ester moiety (δ ~3.7 ppm for methoxy protons) .

- HPLC-MS : Ensures purity (>95%) and identifies trace impurities, such as unreacted intermediates or byproducts like de-esterified derivatives .

Q. What are the recommended safety protocols for handling this compound?

- Engineering controls : Use fume hoods to limit airborne exposure, as inhalation risks are noted for structurally similar amino acid esters .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing must be removed immediately and decontaminated .

- Emergency measures : Eye wash stations and emergency showers must be accessible. In case of accidental exposure, wash affected areas for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

- Variability in enantiomeric purity : Chiral HPLC or polarimetry should confirm the absence of racemic mixtures, which can skew IC50 values .

- Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to assess solubility-driven artifacts. For example, AChE/BChE inhibition studies show IC50 differences of up to 10× depending on solvent polarity .

- Batch-to-batch variability : Implement strict quality control via NMR and elemental analysis to ensure consistency in synthetic batches .

Q. What strategies optimize the compound’s stability in long-term storage?

- Temperature control : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Room-temperature storage leads to ~5% degradation over 6 months .

- Lyophilization : For aqueous solutions, lyophilize the compound and reconstitute in anhydrous solvents (e.g., dry DMF) to extend shelf life .

- Stabilizers : Add antioxidants like BHT (0.01% w/v) to mitigate oxidative degradation of the tertiary amine group .

Q. How is this compound utilized in drug discovery pipelines?

- Intermediate for prodrugs : The ester group is hydrolyzed in vivo to release active carboxylic acid derivatives, enhancing bioavailability. For example, it serves as a precursor to neuroactive agents targeting ion channels .

- Enzyme inhibitor scaffolds : Structural analogs (e.g., AChE/BChE-IN-3 hydrochloride) demonstrate dual inhibitory activity, with IC50 values of 0.383 μM (eqBChE) and 6.08 μM (elAChE) .

- Peptide mimetics : The oxane ring mimics proline’s conformational rigidity, enabling design of protease-resistant peptide analogs .

Q. What advanced analytical methods quantify trace impurities in this compound?

- LC-QTOF-MS : Detects impurities at <0.1% levels, such as methyl 3-amino-2-(oxan-4-ylmethyl)propanoate (dehydrochlorinated form) or oxane-ring-opened byproducts .

- Elemental analysis : Validates stoichiometric Cl⁻ content (theoretical: ~12.5%) to confirm hydrochloride salt integrity .

- Thermogravimetric analysis (TGA) : Assesses hygroscopicity, which can alter solubility and reactivity in kinetic studies .

Methodological Notes

- Synthetic troubleshooting : Low yields (<40%) often result from incomplete oxane-methylation. Optimize reaction time (≥12 hrs) and use excess oxan-4-ylmethanol (1.5 eq.) .

- Bioassay design : Include positive controls (e.g., rivastigmine for AChE inhibition) and validate results across ≥3 independent replicates to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.